molecular formula C13H12N2O2 B1335265 1-(4-Hydroxyphenyl)-3-phenylurea CAS No. 2298-29-5

1-(4-Hydroxyphenyl)-3-phenylurea

Cat. No.: B1335265
CAS No.: 2298-29-5
M. Wt: 228.25 g/mol
InChI Key: BNIXCWKOADUVSB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-phenylurea is an organic compound characterized by the presence of a phenylurea structure with a hydroxyphenyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-phenylurea can be synthesized through the reaction of 4-hydroxyaniline with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds as follows: [ \text{4-Hydroxyaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the phenylurea moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but has a different functional group.

    4-Hydroxyphenylurea: Lacks the phenyl group attached to the urea moiety.

    4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group with an acetic acid moiety.

Uniqueness: 1-(4-Hydroxyphenyl)-3-phenylurea is unique due to the combination of the hydroxyphenyl and phenylurea groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXCWKOADUVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403399
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2298-29-5
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl isocyanate and 4-aminophenol were added to dioxane solvent, and stirred for 2 hours to obtain 4-(N'-phenylureido)phenol (hereinafter, referred to simply as "Compound 8").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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